molecular formula C8H13N5O2 B12937309 L-Histidyl-glycinamide

L-Histidyl-glycinamide

Cat. No.: B12937309
M. Wt: 211.22 g/mol
InChI Key: BXNPPNGZGCSIBK-LURJTMIESA-N
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Description

L-Histidyl-glycinamide is a dipeptide composed of the amino acids histidine and glycine It is a small molecule with the chemical formula C8H13N5O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-glycinamide typically involves the coupling of histidine and glycine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-glycinamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring of histidine can be oxidized under certain conditions.

    Reduction: Reduction reactions can target the amide bond or the imidazole ring.

    Substitution: The amino and carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives .

Scientific Research Applications

L-Histidyl-glycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Histidyl-glycinamide involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes such as peptidases, which cleave the peptide bond to release the constituent amino acids. Additionally, its imidazole ring can participate in various biochemical reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: Another dipeptide with similar properties but includes an additional lysine residue.

    Glycyl-L-histidyl-L-tryptophyl: A tripeptide with an additional tryptophan residue, used in different biochemical applications.

Uniqueness

L-Histidyl-glycinamide is unique due to its specific combination of histidine and glycine, which imparts distinct chemical and biological properties. Its simplicity and ease of synthesis make it an attractive model compound for various studies .

Properties

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-(1H-imidazol-5-yl)propanamide

InChI

InChI=1S/C8H13N5O2/c9-6(1-5-2-11-4-13-5)8(15)12-3-7(10)14/h2,4,6H,1,3,9H2,(H2,10,14)(H,11,13)(H,12,15)/t6-/m0/s1

InChI Key

BXNPPNGZGCSIBK-LURJTMIESA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)N)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NCC(=O)N)N

Origin of Product

United States

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